molecular formula C38H58O12 B3044254 Desglucoruscin CAS No. 39491-37-7

Desglucoruscin

Cat. No.: B3044254
CAS No.: 39491-37-7
M. Wt: 706.9 g/mol
InChI Key: URTQATADKAKTAX-RFJPXPNDSA-N
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Preparation Methods

Desglucoruscin can be synthesized through the enzymatic hydrolysis of Ruscus aculeatus steroid glycosides (ruscosaponins). The process involves the use of crude hydrolases from Aspergillus niger, which possess both β-glucopyranosidase and α-rhamnopyranosidase activities. The reaction is typically carried out in an aqueous solution buffered to pH 5 or in a water-ethanol mixture containing up to 30% ethanol .

Chemical Reactions Analysis

Desglucoruscin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

Desglucoruscin has a wide range of scientific research applications:

    Chemistry: It is used in the study of steroidal saponins and their derivatives, contributing to the understanding of their chemical properties and potential modifications.

    Biology: this compound is studied for its biological activities, including its effects on cell signaling pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, particularly its vasoconstrictive and venotonic effects, which are beneficial in treating chronic venous insufficiency, varicose veins, and hemorrhoids.

    Industry: This compound is used in the development of pharmaceutical formulations and as a reference compound in quality control processes

Mechanism of Action

Desglucoruscin exerts its effects primarily through its interaction with vascular smooth muscle cells. It promotes vasoconstriction by enhancing the contractility of these cells, which helps in improving venous tone and reducing venous stasis. The molecular targets involved include various receptors and ion channels on the smooth muscle cells, which mediate the contractile response .

Comparison with Similar Compounds

Desglucoruscin is similar to other steroidal saponins such as ruscin, ruscoside, and desglucodesrhamnoruscin. it is unique due to its specific aglycone structure, which contributes to its distinct pharmacological properties. The presence of neoruscogenin as the aglycone in this compound differentiates it from other related compounds .

Similar Compounds

  • Ruscin
  • Ruscoside
  • Desglucodesrhamnoruscin
  • Desglucoruscoside

This compound stands out due to its potent vasoconstrictive and venotonic effects, making it particularly valuable in medical applications related to vascular health .

Biological Activity

Desglucoruscin, a steroidal saponin derived from the plant Ruscus aculeatus, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Composition and Structure

This compound is classified as a steroidal glycoside, characterized by its unique structure that contributes to its bioactivity. It is part of a larger family of saponins, which are known for their complex glycosidic structures. The compound is specifically noted for lacking a glucose moiety at the C-26 position, distinguishing it from other related saponins such as ruscogenin and neoruscogenin .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit key inflammatory pathways, suggesting its potential as a therapeutic agent for conditions characterized by inflammation. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various cell types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains and fungi, indicating its potential use in treating infections caused by resistant microorganisms . This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Antioxidant Effects

The antioxidant capacity of this compound has been explored in various studies. The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

In Vitro Studies

Several in vitro studies have quantified the biological activity of this compound. For example, one study measured the compound's concentration in tissue cultures derived from Ruscus aculeatus, revealing that this compound levels varied significantly depending on the plant clone and cultivation conditions. The highest concentration recorded was 1.66 mg/g dry weight in rhizomes and roots .

Animal Models

In vivo studies have further substantiated the anti-inflammatory effects of this compound. In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, demonstrating its efficacy in managing inflammatory conditions. These findings support the potential application of this compound in clinical settings.

Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of microbial membranes
AntioxidantScavenging free radicals

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTQATADKAKTAX-RFJPXPNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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